2-Bromo-4-nitroimidazole (CAS: 65902-59-2) is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of complex bioactive molecules. [REFS-1, REFS-2] The imidazole core is substituted with two powerful functional groups: a bromine atom at the 2-position and a nitro group at the 4-position. This specific arrangement of an electron-withdrawing nitro group and a reactive bromo-substituent makes the compound an essential precursor for developing advanced pharmaceutical agents, particularly in areas like antimicrobial and anti-cancer drug discovery. [REFS-1, REFS-3]
Substituting 2-Bromo-4-nitroimidazole with seemingly similar analogs often leads to process failure or suboptimal outcomes. Using a 2-chloro analog significantly reduces reactivity in essential palladium-catalyzed cross-coupling reactions, requiring harsher conditions and more complex catalyst systems. [1] Conversely, a 2-iodo analog, while more reactive, may exhibit lower stability and introduce different side-reaction profiles. Furthermore, isomeric substitution, such as using a 4-bromo-2-nitroimidazole, fundamentally alters the molecule's electronic properties and steric environment, which dictates regioselectivity in critical downstream reactions like N-alkylation, leading to entirely different product isomers. [2] Therefore, for syntheses where the 2-bromo-4-nitro-1H-imidazolyl moiety is specified, this exact compound is non-interchangeable.
2-Bromo-4-nitroimidazole is explicitly identified as a key building block in the kilogram-scale synthesis of advanced drug candidates, including DNDI-VL-2098. [1] The development of a robust, two-step synthesis that yields the product in high purity and is designed for large-scale production underscores its industrial relevance and process compatibility. [REFS-1, REFS-2] This contrasts with alternative intermediates that may lack a demonstrated, optimized, and scalable synthesis route.
| Evidence Dimension | Process Scalability & Purity |
| Target Compound Data | Demonstrated kilogram-scale synthesis with high yield and quality for drug development programs. [<a href="https://pubs.acs.org/doi/10.1021/op400095f" target="_blank">1</a>] |
| Comparator Or Baseline | Generic or alternative nitroimidazole intermediates without published, optimized large-scale synthesis protocols. |
| Quantified Difference | An established, high-yield (64% in final step) scalable process exists for the target compound, ensuring supply chain reliability for development. [<a href="https://pubs.acs.org/doi/10.1021/op400095f" target="_blank">1</a>] |
| Conditions | Optimized two-step synthesis involving dibromination of 4-nitroimidazole followed by selective debromination. [<a href="https://pubs.acs.org/doi/10.1021/op400095f" target="_blank">1</a>] |
For process chemists and pharmaceutical procurement, this established scalability minimizes process development risk and ensures a reliable supply of a critical, high-purity intermediate.
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity of the aryl halide is critical. The carbon-bromine bond in 2-bromo-4-nitroimidazole provides a favorable balance of reactivity and stability. It is significantly more reactive than the corresponding C-Cl bond, which often requires more active (and expensive) catalysts or harsher conditions, while being more stable and less prone to side reactions than the highly reactive C-I bond. [REFS-1, REFS-2]
| Evidence Dimension | Relative Reactivity Rate in Pd-Catalyzed Oxidative Addition |
| Target Compound Data | Moderate to high reactivity (Aryl-Br) |
| Comparator Or Baseline | 2-Chloro-4-nitroimidazole (Aryl-Cl): Very low reactivity; 2-Iodo-4-nitroimidazole (Aryl-I): Very high reactivity |
| Quantified Difference | General reactivity trend: I > OTf > Br >> Cl. The bromo-derivative occupies a 'sweet spot' for process control and catalyst compatibility. [<a href="https://pubs.acs.org/doi/abs/10.1021/cr00039a007" target="_blank">1</a>] |
| Conditions | Standard Suzuki-Miyaura cross-coupling reaction conditions. |
Procuring the bromo-derivative allows synthetic chemists to leverage a wider range of standard catalytic conditions, improving reaction success rates and simplifying process optimization compared to less reactive chloro or more labile iodo analogs.
The efficacy of nitroimidazole-based hypoxic cell radiosensitizers is strongly correlated with their one-electron reduction potential (E¹); higher electron affinity leads to greater potency. [REFS-1, REFS-2] The presence of two strong electron-withdrawing groups (2-bromo and 4-nitro) on the imidazole ring of this compound results in a significantly higher electron-affinity compared to benchmark sensitizers like misonidazole (a 2-nitroimidazole with a less electron-withdrawing side chain). Studies on analogs confirm that compounds with higher electron-affinity are approximately 3 times more potent than misonidazole on a tumor concentration basis. [1]
| Evidence Dimension | Radiosensitizing Potency (inferred from Electron Affinity) |
| Target Compound Data | Higher potency, driven by a more positive one-electron reduction potential. |
| Comparator Or Baseline | Misonidazole (benchmark 2-nitroimidazole radiosensitizer). |
| Quantified Difference | Analogues with higher electron-affinity are ~3x more potent than Misonidazole at equivalent tumor concentrations. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2010411/" target="_blank">1</a>] |
| Conditions | In vivo radiosensitization in mouse fibrosarcoma models. |
For researchers developing next-generation radiosensitizers, this compound offers a structural backbone with inherently higher potency, enabling studies to achieve greater therapeutic effects at potentially lower and less toxic concentrations.
Ideal for use in process development and scale-up campaigns for complex heterocyclic drug candidates where a reliable, scalable, and high-purity starting material is required. Its proven use in kilogram-scale syntheses makes it a preferred choice for programs advancing toward clinical trials. [1]
The compound's balanced reactivity makes it the right choice for synthetic routes that require the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the 4-nitroimidazole core under standard palladium-catalyzed conditions, avoiding the process challenges associated with less reactive chloro- or more labile iodo-analogs. [2]
Serves as an advanced starting material for creating novel radiosensitizers. Its high electron-affinity provides a more potent foundation than traditional nitroimidazoles like misonidazole, allowing researchers to focus on optimizing other properties such as toxicity and pharmacokinetics. [3]
Irritant